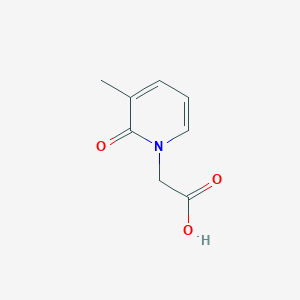

2-(3-甲基-2-氧代-1,2-二氢吡啶-1-基)乙酸

描述

“2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1176754-29-2 . Its IUPAC name is (3-methyl-2-oxo-1 (2H)-pyridinyl)acetic acid . The compound has a molecular weight of 167.16 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-6-3-2-4-9 (8 (6)12)5-7 (10)11/h2-4H,5H2,1H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学研究应用

Medicinal Chemistry

This compound is a type of heterocyclic compound, which are known to be medicinally important . Heterocyclic compounds are widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Green Chemistry

The compound can be synthesized using green chemistry approaches . For example, it can be synthesized using methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .

Drug Precursors

2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be synthesized from this compound, are useful as drug precursors . These derivatives can be used in the synthesis of various drugs .

Ligand Synthesis

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives synthesized from this compound can also serve as perspective ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .

Neurological Research

The compound can be used in neurological research. For example, it can be involved in the hydrolysis of Acetylcholine (ACh) into choline and acetic acid, a process that is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Cholinesterase Inhibition

Among cholinesterases, Acetylcholinesterase (AChE) is the most abundant and recognized one in the brain . The compound can be used in the research of cholinesterase inhibitors, which are drugs that inhibit the cholinesterase enzyme from breaking down acetylcholine, increasing both the level and duration of the neurotransmitter action .

属性

IUPAC Name |

2-(3-methyl-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-9(8(6)12)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJDGSBMVPUFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

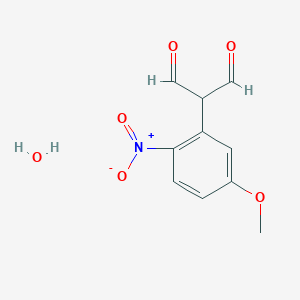

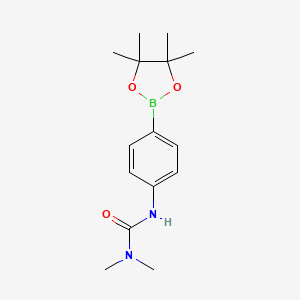

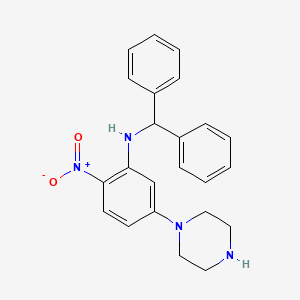

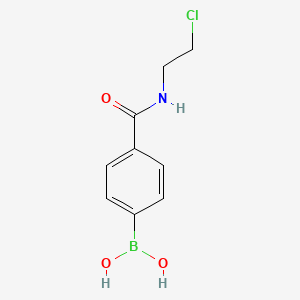

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)